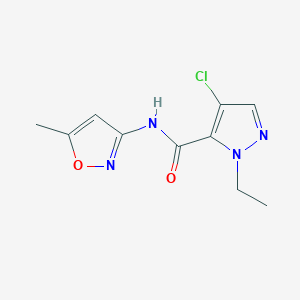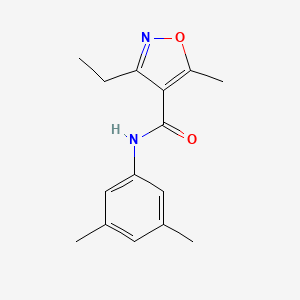
N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
Overview
Description
N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is an organic compound characterized by its unique structure, which includes an isoxazole ring substituted with ethyl and methyl groups, and a carboxamide group attached to a 3,5-dimethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, the nitrile oxide can be generated in situ from a hydroximoyl chloride under basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions. These reactions often require strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the isoxazole ring, followed by the addition of the appropriate alkyl halides.
Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the isoxazolecarboxylic acid with 3,5-dimethylaniline in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization. Typical reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Br₂ in acetic acid for bromination; HNO₃/H₂SO₄ for nitration.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from methyl groups.
Reduction: Conversion of the carboxamide to an amine.
Substitution: Introduction of halogen or nitro groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism by which N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and the carboxamide group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)-3-methyl-4-isoxazolecarboxamide: Similar structure but lacks the ethyl group.
N-(3,5-dimethylphenyl)-4-isoxazolecarboxamide: Lacks both the ethyl and methyl groups on the isoxazole ring.
N-(3,5-dimethylphenyl)-3-ethyl-4-isoxazolecarboxamide: Similar but lacks the methyl group on the isoxazole ring.
Uniqueness
N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is unique due to the specific combination of substituents on the isoxazole ring and the phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-5-13-14(11(4)19-17-13)15(18)16-12-7-9(2)6-10(3)8-12/h6-8H,5H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBARQQKAWBANT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=CC(=CC(=C2)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-mercapto-5-(2-phenylethyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B4612706.png)
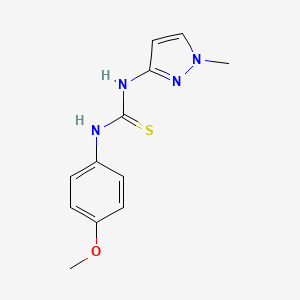
![2-(4-butoxyphenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4612721.png)
![4-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-[1-(ETHYLSULFONYL)-3-PIPERIDYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4612725.png)
![N~5~-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4612734.png)
![ethyl 4-(4-ethoxyphenyl)-2-({[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4612749.png)
![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4612751.png)
![N-(2,1,3-BENZOTHIADIAZOL-4-YL)-2-{4-[(4-ETHYLPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE](/img/structure/B4612753.png)
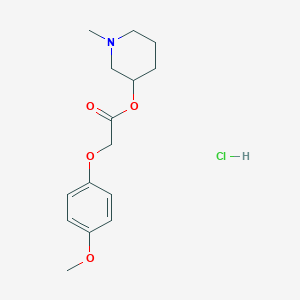
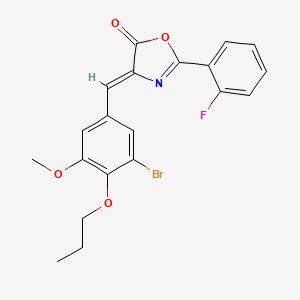
![1-{[1,1'-Biphenyl]-2-yloxy}-3-(cyclopentylamino)propan-2-OL hydrochloride](/img/structure/B4612785.png)
![2-(methylsulfanyl)-6-(thiophen-2-yl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4612792.png)
![2-[(6-BROMO-2-NAPHTHYL)OXY]-1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1-ETHANONE](/img/structure/B4612796.png)
